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Compound of Interest

Compound Name: Iridium tetrachloride

Cat. No.: B158598

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical
development of iridium and its compounds. From its initial isolation in the early 19th century to
the synthesis of groundbreaking organometallic complexes, this document details the key
scientific milestones. It includes summaries of quantitative data, detailed historical experimental
protocols, and visualizations of pivotal chemical processes to serve as a comprehensive
resource for researchers in chemistry and drug development.

The Dawn of a New Element: The Discovery of
Iridium

The journey of iridium began in 1803 with the English chemist Smithson Tennant.[1] While
investigating the black, insoluble residue of platinum ore that remained after dissolution in aqua
regia (a mixture of nitric and hydrochloric acids), Tennant suspected the presence of a new
element.[1] At the time, this residue was commonly dismissed as graphite. Through a
meticulous series of experiments involving alternating treatments with acids and alkalis,
Tennant successfully isolated two new elements: iridium and osmium.[1] He named the first

"iridium" from the Greek word "iris," meaning rainbow, a nod to the vibrant and varied colors of
its salts in solution.[1][2] This discovery was formally announced to the Royal Society in 1804.

Early Challenges and Milestones
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The initial years of iridium research were marked by the significant challenge of working with
the element due to its extremely high melting point and hardness. It wasn't until 1813 that a
group of chemists, including Humphry Davy, first melted iridium using a powerful battery array.

[1]

Early Iridium Compounds: Chlorides and Oxides

The first forays into the chemistry of iridium compounds were intrinsically linked to the
processes of its extraction and purification. The striking colors of its salts, which gave the
element its name, were primarily due to the formation of various chloride complexes in solution.

Iridium Chlorides

Following Tennant's discovery, notable chemists of the era, including Jons Jacob Berzelius and
Louis Nicolas Vauquelin, began to investigate the properties of iridium and its compounds. One
of the earliest documented methods for iridium extraction, which involved the formation of its
chloride complexes, was published by Friedrich Wohler in 1833.[2] The deliberate synthesis
and characterization of specific iridium chlorides, such as iridium(lll) chloride (IrCls) and
iridium(IV) chloride (IrCls), evolved throughout the 19th century.[2]

This protocol, based on Wdéhler's early 19th-century work, outlines a foundational method for
the extraction of iridium, which involves the formation of iridium chloride complexes.[2]

Objective: To separate iridium from the insoluble residue of platinum ore.

Materials:

Insoluble residue from platinum ore digestion

Sodium chloride (NaCl)

Chlorine gas (Cl2)

Water

Hydrochloric acid (HCI)

Procedure:
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e Fusion: The insoluble platinum ore residue was mixed with sodium chloride.

e Chlorination: The mixture was heated to a high temperature in a stream of chlorine gas. This
process converted the iridium metal into sodium hexachloroiridate(IV) (Naz[IrCle]), a water-
soluble salt.

 Dissolution: The resulting fused mass was cooled and then dissolved in water.

 Acidification: The aqueous solution was then acidified with hydrochloric acid, leading to the
formation of various chloro-iridium complexes.

e Precipitation and Separation: Through controlled adjustments of pH and the addition of other
reagents, iridium could be selectively precipitated, separating it from osmium and other
platinum group metals.

Caption: Wohler's 19th-century iridium extraction workflow.

Iridium Oxides

Iridium(lV) oxide (IrO2), a blue-black solid, is the most well-characterized oxide of iridium. Early
synthetic methods involved the direct oxidation of iridium powder at high temperatures.

This protocol is based on early 20th-century methods for the synthesis of iridium dioxide.
Objective: To synthesize iridium(lV) oxide from iridium metal.

Materials:

Fine iridium powder ("iridium black™)

Oxygen gas (Oz) or air

Combustion tube

Furnace

Procedure:

» Preparation: A sample of finely divided iridium powder was placed in a combustion tube.
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» Oxidation: The tube was heated to approximately 600-700 °C in a steady stream of oxygen
or air.

e Reaction: The iridium metal was oxidized to form iridium(lV) oxide.

e Cooling and Collection: The apparatus was cooled, and the resulting blue-black powder of
IrO2 was collected.

The Organometallic Revolution: Vaska's Complex
and Crabtree's Catalyst

The mid-20th century witnessed a surge in organometallic chemistry, and iridium complexes
played a pivotal role in this revolution. The discovery of Vaska's complex and Crabtree's
catalyst, in particular, opened up new frontiers in catalysis and the understanding of chemical
bonding and reactivity.

Vaska's Complex

In 1961, Lauri Vaska and J. W. DiLuzio reported the synthesis of trans-
chlorocarbonylbis(triphenylphosphine)iridium(l), now famously known as Vaska's complex. This
square planar, 16-electron complex was remarkable for its ability to undergo oxidative addition
with a variety of small molecules, such as Hz, Oz, and alkyl halides. This reactivity provided a
foundational understanding of the elementary steps in many catalytic processes.

The following protocol is adapted from the original 1961 publication by Vaska and DiLuzio.
Objective: To synthesize trans-chlorocarbonylbis(triphenylphosphine)iridium(l).

Materials:

Iridium(l11) chloride hydrate (IrCls-xH20)

Triphenylphosphine (PPhs)

Dimethylformamide (DMF) as a solvent and carbonyl source

Aniline (as a reaction accelerator, optional)
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» Nitrogen gas (N2) atmosphere
Procedure:

e Reaction Setup: A solution of iridium(lIl) chloride hydrate and an excess of
triphenylphosphine in dimethylformamide was prepared in a flask under a nitrogen
atmosphere.

e Heating: The mixture was heated to reflux. During this process, the triphenylphosphine acts
as both a ligand and a reducing agent, and the DMF decomposes to provide the carbonyl
ligand.

o Crystallization: Upon cooling, the bright yellow, crystalline Vaska's complex precipitated from
the solution.

Isolation and Purification: The product was isolated by filtration, washed, and dried.

Caption: Oxidative addition of Hz to Vaska's complex.

Crabtree's Catalyst

In 1977, Robert H. Crabtree and his colleagues developed a highly active iridium-based
catalyst for hydrogenation reactions.[2] Now known as Crabtree's catalyst, [Ir((COD)(PCys)
(py)]PFe (where COD = 1,5-cyclooctadiene, PCys = tricyclohexylphosphine, and py = pyridine)
proved to be particularly effective for the hydrogenation of sterically hindered and tri- and
tetrasubstituted alkenes, substrates that were challenging for existing catalysts like Wilkinson's
catalyst.

The following is a generalized protocol based on the work of Crabtree and his coworkers.
Objective: To synthesize [Ir(COD)(PCys)(py)]PFes.

Materials:

» Cyclooctadiene iridium(l) chloride dimer, [(COD)IrCl]2

» Tricyclohexylphosphine (PCys)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6039230/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Pyridine (py)

o Ammonium hexafluorophosphate (NH4PFe)
e Acetone or a similar solvent

Procedure:

» Ligand Exchange: The cyclooctadiene iridium(l) chloride dimer was reacted with
tricyclohexylphosphine and pyridine in a suitable solvent like acetone.

e Anion Metathesis: Ammonium hexafluorophosphate was then added to the reaction mixture.
This resulted in the precipitation of the desired product with the hexafluorophosphate
counteranion.

« |solation: The resulting orange, air-stable solid was isolated by filtration, washed, and dried.
Caption: Hydrogenation cycle of Crabtree's catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and properties of
iridium and its seminal compounds.
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Property Value
Iridium
Year of Discovery 1803

Discoverer Smithson Tennant
Atomic Number 77

Atomic Weight 192.22

Melting Point 2446 °C

Boiling Point 4428 °C

Density 22.56 g/cm3
Vaska's Complex

Year of Discovery 1961

Discoverers

Lauri Vaska, J. W. DiLuzio

Formula trans-[IrCI(CO)(PPhs)z]
Appearance Bright yellow crystalline solid
Key IR peak (vCO) ~1967 cm™1

Crabtree's Catalyst

Year of Discovery 1977

Discoverers

Robert H. Crabtree, et al.

Formula

[Ir(COD)(PCys)(py)]PFs

Appearance

Orange solid

Key Application

Hydrogenation of hindered alkenes
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Oxidation State

Key Historical

Compound Formula Color T
of Ir Significance
o Common starting
Iridium(l11) I
) IrCls-xH20 +3 Dark Green material in
Chloride Hydrate - .
iridium chemistry.
o Formed in early
Iridium(IV) ) )
) IrCla +4 Brownish-black extraction
Chloride
processes.
. . The most stable
Iridium(lV) Oxide  IrO2 +4 Blue-black ] o
oxide of iridium.
Pioneering
trans-[IrCI(CO) example of
Vaska's Complex +1 Yellow o
(PPhs)2] oxidative
addition.
Highly active
Crabtree's [Ir(COD)(PCys)
+1 Orange catalyst for
Catalyst (py)]PFs

hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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